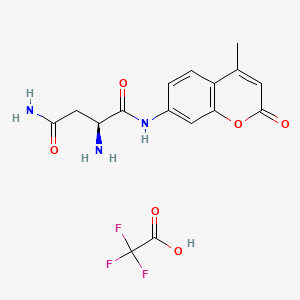

H-ASN-AMC TFA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Asparagine is an alpha-amino acid that is used in the biosynthesis of proteins . It comprises an alpha carboxyl group, alpha-amino group, and a carboxamide . Asparagine is a non-essential amino acid, meaning the body can synthesize it . It is involved in the metabolic control of cell functions in nerve and brain tissue .

Synthesis Analysis

Asparagine is synthesized from aspartic acid and ammonia by asparagine synthetase . The enzyme asparagine synthetase produces asparagine, AMP, glutamate, and pyrophosphate from aspartate, glutamine, and ATP . Asparagine synthesis occurs by the amination of aspartate which is catalyzed by asparagine synthetase in an ATP-dependent amidotransferase reaction .

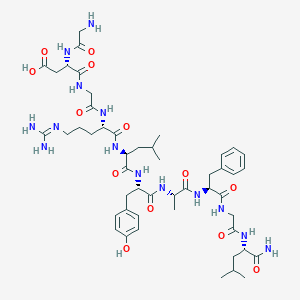

Molecular Structure Analysis

The chemical formula of asparagine is C4H8N2O3 . It has a molar mass of 132.119 grams per mole . Asparagine has a white crystalline appearance under standard conditions . This compound has a density of 1.543 grams per cubic centimetre .

Chemical Reactions Analysis

Asparaginase is an enzyme that hydrolyzes asparagine to aspartic acid and ammonia . The enzyme finds application in the inhibition of growth and proliferation of tumor cells as it is broadly used as a chemotherapeutic drug in the treatment of acute lymphocytic leukemia (ALL) .

Physical and Chemical Properties Analysis

Asparagine has a chemical formula of C4H8N2O3 . It has a molar mass of 132.119 grams per mole . Asparagine has a white crystalline appearance under standard conditions . This compound has a density of 1.543 grams per cubic centimetre .

科学的研究の応用

- 用途: 研究者らは、PC3前立腺がん細胞のリソソームを選択的に標的とする、ローダミンB標識レグメインペプチド基質プローブ(Rho-Pro-Ala-Asn-PEG-AQ)を設計しました。 レグメインによる活性化により、強い蛍光を発し、生体外のがん病理学検査室での潜在的な診断ツールとなります .

- 用途: 研究者らは、基質の切断時に蛍光を監視することにより、レグメインを含むプロテアーゼ活性を研究するためにH-ASN-AMC TFAを使用します。 これは、創薬と酵素の特性評価に役立ちます .

- 用途: this compoundをベースとするものを含むABPは、がん細胞におけるレグメインやその他のシステインプロテアーゼの機能的イメージングを可能にします。 これらのプローブは、プロテアーゼのダイナミクスと局在の理解に役立ちます .

- 用途: 研究者らは、this compoundで標識された特定の基質を設計することにより、リソソーム酵素の機能を評価できます。 これは、リソソーム蓄積症の診断に役立ちます .

前立腺がんにおけるバイオマーカー検出

ペプチド合成と精製

酵素研究とプロテアーゼ活性プロファイリング

システインプロテアーゼの機能的イメージング

タンパク質/ペプチドにおけるチロシン部位での選択的切断

リソソーム病の診断ツール開発

作用機序

Target of Action

Similar compounds have been known to interact with enzymes such as histone deacetylases (hdacs) .

Mode of Action

For instance, it displayed a fast-on–fast-off mechanism against class-IIa HDACs 4 and 7, but slow-binding mechanisms against class-I and class-IIb enzymes (HDACs 1–3, 6 and 8) .

Biochemical Pathways

Related compounds have been known to affect pathways involving transaminases and amino acid biosynthesis .

Result of Action

Related compounds have been known to have effects on enzyme activity, such as inhibiting histone deacetylases .

Action Environment

Related compounds have been studied for their environmental exposures and potential health risks .

将来の方向性

Asparaginase treatment is a mainstay in contemporary treatment of acute lymphoblastic leukemia (ALL), but substantial asparaginase-related toxicity may lead to jeopardized protocol compliance and compromises survival . A PASylated Erwinia asparaginase is currently in the pre-clinical pipeline for Jazz pharmaceuticals, offering hope for a long-acting Erwinia asparaginase in the future . Another possible strategy to overcome issues with hypersensitivity that has shown promise is encapsulation of L-asparaginase in donor-derived erythrocytes (eryaspase) .

特性

IUPAC Name |

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4.C2HF3O2/c1-7-4-13(19)21-11-5-8(2-3-9(7)11)17-14(20)10(15)6-12(16)18;3-2(4,5)1(6)7/h2-5,10H,6,15H2,1H3,(H2,16,18)(H,17,20);(H,6,7)/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIWCIJNFHPHDB-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718691 |

Source

|

| Record name | Trifluoroacetic acid--N~1~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-aspartamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115047-90-0 |

Source

|

| Record name | Trifluoroacetic acid--N~1~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-aspartamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl-3-[2-(4-nitrobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B570980.png)

![2-((4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B570982.png)

![2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, tetrasodium salt](/img/structure/B570986.png)

![10,13-Dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B570993.png)